2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
- It appears as yellow needle-shaped crystals with a melting point of 125°C. The compound is soluble in water, ethanol, and petroleum ether .
- Now, let’s explore its preparation methods and industrial production.
2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole: is a chemical compound with the molecular formula CHNO and a molecular weight of 210.19 g/mol.
Preparation Methods
- The synthesis of this compound involves nitration of 4’-methoxyacetanilide (also known as N-(4-methoxy-3-nitrophenyl)acetamide ).
- Here’s a typical synthetic route:
- Start with 4’-methoxyacetanilide .
- Nitrate it using concentrated sulfuric acid (H2SO4) at a controlled temperature below 15°C.
- Add a mixed acid (usually a mixture of nitric acid and sulfuric acid) dropwise over 2-3 hours while maintaining the temperature between 0°C and 5°C.
- After completion, pour the reaction mixture into ice water, filter the product, wash it with water, and dry it to obtain 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole with a yield of 91%-93% .
Chemical Reactions Analysis
- This compound can undergo various reactions, including:
Nitration: As seen in its synthesis, it readily undergoes nitration.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: It can participate in electrophilic aromatic substitution reactions.
- Common reagents include nitric acid, sulfuric acid, reducing agents (such as iron and hydrochloric acid), and various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Its derivatives may have pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets or participate in metabolic pathways.
Comparison with Similar Compounds
- While there are related compounds, the uniqueness of 2-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole lies in its specific combination of functional groups and its potential applications.
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-6-11-12-10(17-6)7-3-4-9(16-2)8(5-7)13(14)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPUCKDLVOAHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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